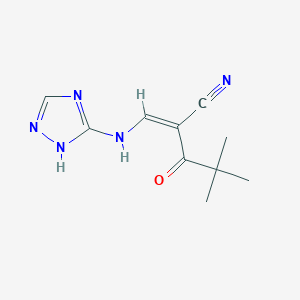

3-(2-fluorophenyl)-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-fluorophenyl)-1H-indazole, also known as AKB-48, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized by Japanese researchers in 2012 and has since gained significant attention due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Drug-Like Properties

The physical properties and adsorption, distribution, metabolism, elimination, and toxicity (ADMET) parameters of the compound were calculated using the SwissAdme online server of the Swiss Institute of Bioinformatics . The results revealed satisfactory drug-like parameters, indicating that the compound presents interest for the design of new synthetic agents with biological activity .

Antimitotic Activity

According to US NCI protocols, the compound displayed a high level of antimitotic activity against tested human tumor cells, with mean GI 50 /TGI values of 15.72/50.68 μM . This suggests that the compound could be used in the development of new antimitotic agents .

Safety and Hazards

Direcciones Futuras

Research could explore new synthetic routes, applications in materials science, and nanotechnology.

Mecanismo De Acción

Target of Action

3-(2-fluorophenyl)-1H-indazole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . . This suggests that 3-(2-fluorophenyl)-1H-indazole may interact with a variety of cellular targets.

Mode of Action

Indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property allows them to interact with various biological targets, leading to a range of biological effects.

Biochemical Pathways

Indole derivatives are known to have diverse biological and clinical applications . They can act as inhibitors of radical chain oxidation of organic compounds , suggesting that they may influence oxidative stress pathways

Pharmacokinetics

A study on a similar compound, 3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone acetate (ef-24, nsc 716993), showed that it had a terminal elimination half-life of 736 minutes and a plasma clearance value of 0482 L/min/kg . The bioavailability of EF-24 was 60% after oral administration and 35% after intraperitoneal administration . These data suggest that 3-(2-fluorophenyl)-1H-indazole may have similar pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

Indole derivatives are known to have diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus . Therefore, it is possible that 3-(2-fluorophenyl)-1H-indazole may have similar antiviral effects, among other biological activities.

Action Environment

The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15-16-13/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHIFYYRDQEIQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-1H-indazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide](/img/structure/B2494678.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2494692.png)